molecular formula C16H14O3 B600448 2'-Hydroxy-3-methoxychalcone CAS No. 7146-86-3

2'-Hydroxy-3-methoxychalcone

Cat. No.: B600448
CAS No.: 7146-86-3
M. Wt: 254.28
InChI Key:
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Description

2’-Hydroxy-3-methoxychalcone is a member of the chalcone family, which belongs to the flavonoid class of phenolic compounds. Chalcones are characterized by their open-chain flavonoid structure, consisting of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This compound is known for its potential biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties .

Biochemical Analysis

Biochemical Properties

2’-Hydroxy-3-methoxychalcone interacts with various enzymes and proteins. For instance, it has been shown to significantly reduce the release of MIF (macrophage migration inhibitory factor) and ICAM-1 (intercellular adhesion molecule 1) by colon cancer cells .

Cellular Effects

2’-Hydroxy-3-methoxychalcone has been found to have significant effects on various types of cells. In colon cancer cells, it has been shown to modulate the release of IL-8, MIF, VCAM-1, and ICAM-1 . This suggests that 2’-Hydroxy-3-methoxychalcone may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Hydroxy-3-methoxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-hydroxyacetophenone and 3-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of chalcones, including 2’-Hydroxy-3-methoxychalcone, follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2’-Hydroxy-3-methoxychalcone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The biological activities of 2’-Hydroxy-3-methoxychalcone are attributed to its ability to modulate various molecular targets and pathways:

    Anticancer: Induces apoptosis in cancer cells by activating caspase-3 and increasing the expression of pro-apoptotic proteins such as p53 and Bax.

    Anti-inflammatory: Inhibits the activity of cyclooxygenase enzymes (COX-1 and COX-2), reducing the production of inflammatory mediators.

    Antioxidant: Scavenges free radicals and enhances the activity of antioxidant enzymes

Comparison with Similar Compounds

2’-Hydroxy-3-methoxychalcone can be compared with other chalcones and flavonoids:

    Similar Compounds: 2’-Hydroxy-4-methoxychalcone, 2’-Hydroxy-3,4,6-trimethoxychalcone, and 4’-Hydroxy-5,7-dimethoxyflavanone.

    Uniqueness: The presence of both hydroxyl and methoxy groups in 2’-Hydroxy-3-methoxychalcone contributes to its unique biological activities and chemical reactivity.

Properties

IUPAC Name

(E)-1-(2-hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-19-13-6-4-5-12(11-13)9-10-16(18)14-7-2-3-8-15(14)17/h2-11,17H,1H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFWQYIIRNXCEQ-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=CC(=O)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/C(=O)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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